molecular formula C20H21N3O3 B7688114 N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7688114
M. Wt: 351.4 g/mol
InChI Key: QCBOYZWFAUNSLH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell division and growth, leading to the death of cancer cells. It may also act by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacteria, it has been shown to disrupt the cell membrane and inhibit growth. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its potential as a cytotoxic and antimicrobial agent. This makes it a promising compound for further studies in cancer and bacterial research. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in some experiments.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its potential as a cytotoxic and antimicrobial agent, with a focus on identifying its mechanism of action and optimizing its efficacy. Another direction is to study its potential as a fluorescent probe for imaging applications, due to its fluorescent properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields of scientific research.
In conclusion, N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound for scientific research, with potential applications in cancer and bacterial research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenol in the presence of N,N-dimethylformamide and triethylamine. The resulting product is then reacted with 4-bromo-1-butanol in the presence of potassium carbonate and N,N-dimethylacetamide to yield the final product.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where this compound has shown potential as a cytotoxic agent against various cancer cell lines. It has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial strains.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-9-11-15(12-10-14)20-22-19(26-23-20)8-4-7-18(24)21-16-5-3-6-17(13-16)25-2/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBOYZWFAUNSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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